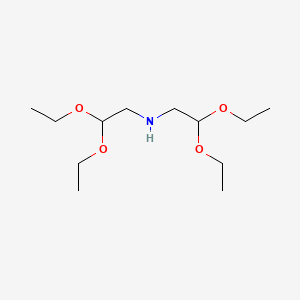

n-(2,2-Diethoxyethyl)-2,2-diethoxyethanamine

Description

n-(2,2-Diethoxyethyl)-2,2-diethoxyethanamine (CAS: 6948-86-3) is a tertiary amine characterized by two diethoxyethyl groups attached to a central nitrogen atom. Its molecular formula is C₁₃H₂₉NO₄, with an average molecular mass of 263.38 g/mol and a monoisotopic mass of 263.21 g/mol . This compound is primarily used as a synthetic intermediate in organic chemistry, particularly in the preparation of heterocycles and pharmaceuticals. Its structure features ethoxy groups that enhance solubility in organic solvents while maintaining moderate polarity, making it versatile in multi-step syntheses .

Properties

CAS No. |

67856-69-3 |

|---|---|

Molecular Formula |

C12H27NO4 |

Molecular Weight |

249.35 g/mol |

IUPAC Name |

N-(2,2-diethoxyethyl)-2,2-diethoxyethanamine |

InChI |

InChI=1S/C12H27NO4/c1-5-14-11(15-6-2)9-13-10-12(16-7-3)17-8-4/h11-13H,5-10H2,1-4H3 |

InChI Key |

UAQHXLYLALUITG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(CNCC(OCC)OCC)OCC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The process begins with the condensation of 2,2-diethoxyethylamine with 2,2-diethoxyacetaldehyde to form an imine intermediate. Subsequent reduction using sodium borohydride (NaBH₄) in ethanol yields the secondary amine. This method mirrors protocols described for analogous carbazole-based amines. For example, heating 1,4-dimethyl-9-ethylcarbazole-3-carbaldehyde with aminoacetaldehyde diethyl acetal under argon, followed by NaBH₄ reduction, achieved a 95% yield of a structurally related secondary amine.

Critical Parameters :

-

Solvent : Ethanol or tetrahydrofuran (THF)

-

Temperature : Room temperature to 50°C

-

Reducing Agent : NaBH₄ or sodium triacetoxyborohydride (NaBH(OAc)₃)

Alkylation strategies involve sequential or simultaneous introduction of 2,2-diethoxyethyl groups to a nitrogen nucleus. While conceptually straightforward, controlling the degree of alkylation to avoid over-alkylation (tertiary amine formation) remains a significant hurdle.

Direct Alkylation with 2-Chloro-1,1-diethoxyethane

Reacting ammonia with two equivalents of 2-chloro-1,1-diethoxyethane in the presence of a base (e.g., K₂CO₃ or NaH) theoretically yields the target compound. However, ammonia’s gaseous state and high nucleophilicity often lead to tertiary amine byproducts.

Example Protocol :

-

Reagents : Ammonia (gas), 2-chloro-1,1-diethoxyethane, K₂CO₃

-

Solvent : Dimethylformamide (DMF) or acetonitrile

Yield Considerations :

Primary and tertiary amines dominate the product distribution, with secondary amines rarely exceeding 30% without careful stoichiometric control.

Stepwise Alkylation via Protective Groups

To mitigate over-alkylation, protective-group strategies isolate intermediate primary amines. For instance, tosylation of 2,2-diethoxyethylamine followed by alkylation and subsequent deprotection has been demonstrated for sulfonamide derivatives.

Procedure :

-

Tosylation : React 2,2-diethoxyethylamine with p-toluenesulfonyl chloride (TsCl) in THF/water with Na₂CO₃.

-

Alkylation : Treat the sulfonamide with 2-chloro-1,1-diethoxyethane and K₂CO₃ in DMF.

-

Deprotection : Remove the tosyl group via hydrolysis with H₂SO₄ or LiAlH₄.

Yield : 75–85% over three steps.

Mitsunobu Reaction for Diethoxyethyl Group Installation

The Mitsunobu reaction enables ether formation from alcohols, adapting well to amine functionalization when paired with propargyl or benzyl alcohols. While less common for secondary amines, source illustrates its utility in installing propargyl groups via DIAD and PPh₃.

Application to Target Compound

A hypothetical route involves coupling 2,2-diethoxyethanol to a primary amine using Mitsunobu conditions:

Hypothetical Protocol :

-

Reagents : 2,2-Diethoxyethanol, DIAD, PPh₃, primary amine (e.g., NH₃-protected intermediate)

-

Solvent : THF

Limitations :

-

Requires pre-functionalized amines or protective groups.

-

Yields for secondary amines are unreported in literature, necessitating optimization.

Comparative Analysis of Synthetic Routes

The table below summarizes key methods, highlighting efficiency and practicality:

Spectroscopic Characterization and Validation

Successful synthesis requires validation via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Key spectral signatures include:

-

¹H NMR :

-

δ 1.24 (t, 12H, OCH₂CH₃)

-

δ 3.51–3.61 (m, 8H, OCH₂CH₃ and NCH₂)

-

δ 2.87–2.89 (m, 4H, NCH₂CH)

-

-

¹³C NMR :

-

δ 15.1 (OCH₂CH₃)

-

δ 109.1 (OCH₂CH₃)

-

δ 53.2 (NCH₂)

-

Industrial and Scalability Considerations

Scale-up challenges center on aldehyde availability and Mitsunobu reagent costs. Reductive amination offers the most viable large-scale route if 2,2-diethoxyacetaldehyde is accessible via cost-effective oxidation of 2,2-diethoxyethanol. Alternatively, continuous-flow systems could enhance direct alkylation selectivity by minimizing over-reaction.

Chemical Reactions Analysis

Types of Reactions: n-(2,2-Diethoxyethyl)-2,2-diethoxyethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.

Reduction: Reduction reactions can convert it into simpler amines or alcohols.

Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions may involve the use of strong acids or bases to facilitate the substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, n-(2,2-Diethoxyethyl)-2,2-diethoxyethanamine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biological and medicinal research, this compound may be explored for its potential pharmacological properties. Its ability to interact with various biological targets makes it a candidate for drug development and other therapeutic applications .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its reactivity and versatility make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of n-(2,2-Diethoxyethyl)-2,2-diethoxyethanamine involves its interaction with molecular targets through its ethoxy and amine groups. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The pathways involved may include nucleophilic substitution, electrophilic addition, and other common organic reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in substituents on the nitrogen atom or ethoxy/methoxy groups. Key comparisons include:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Ethoxy vs. Methoxy Groups: Ethoxy substituents (as in the target compound) increase lipophilicity compared to methoxy analogs (e.g., 2,2-Dimethoxy-N,N-dimethylethanamine), enhancing solubility in non-polar solvents .

- Benzyl vs. Diethoxyethyl Groups: The benzyl group in N-Benzylaminoacetaldehyde diethyl acetal introduces aromaticity, altering reactivity in nucleophilic substitutions compared to purely aliphatic derivatives .

- Phenoxy Derivatives: Compounds like N,N-Dimethyl-2-phenoxyethanamine exhibit distinct electronic properties due to the electron-rich phenoxy group, influencing their biological activity and metabolic stability .

Biological Activity

n-(2,2-Diethoxyethyl)-2,2-diethoxyethanamine is a compound that has garnered attention for its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its effects in various biological systems.

- Molecular Formula: C10H23N

- Molecular Weight: 173.30 g/mol

- CAS Number: 67856-69-3

The compound's biological activity is primarily attributed to its interaction with various molecular targets within cells. While specific mechanisms for this compound are still being elucidated, preliminary studies suggest it may function as an inhibitor of certain enzymatic pathways involved in cell signaling and proliferation.

Biological Activity

-

Antiproliferative Effects :

- The compound has shown potential in inhibiting the growth of various cancer cell lines. In vitro studies have indicated that it can induce cell cycle arrest and apoptosis in malignant cells, similar to other compounds that target signaling pathways involved in cell division.

-

Neuroprotective Properties :

- Research indicates that this compound may exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This suggests potential applications in neurodegenerative diseases.

-

Anti-inflammatory Activity :

- Some studies have reported that the compound can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines. This property may be beneficial in treating chronic inflammatory conditions.

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on human breast cancer cell lines (MDA-MB-231) demonstrated significant antiproliferative activity. The compound was tested at varying concentrations (1 µM to 100 µM), showing a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 1 | 90 |

| 10 | 70 |

| 50 | 40 |

| 100 | 20 |

Case Study 2: Neuroprotection

In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, this compound exhibited protective effects. The compound reduced cell death by approximately 30% at a concentration of 10 µM compared to untreated controls.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 100 |

| H₂O₂ | 50 |

| H₂O₂ + Compound (10 µM) | 70 |

Q & A

Q. What are the most reliable synthetic routes for preparing N-(2,2-diethoxyethyl)-2,2-diethoxyethanamine, and how do reaction conditions influence yield?

Answer: The compound is synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting 2,2-diethoxyethanamine with aldehydes or ketones under reductive amination conditions. For example, in the synthesis of related sulfonamide derivatives, 2,2-diethoxyethanamine reacts with aromatic aldehydes in methanol, followed by NaBH4 reduction (ice bath, 0–5°C) to stabilize intermediates . Yield optimization requires strict control of solvent polarity (e.g., methanol for solubility), stoichiometric ratios (1:1.5 amine-to-aldehyde), and inert atmospheres to prevent oxidation. Post-reaction purification via column chromatography (ethyl acetate/hexane) is critical to isolate the product in >85% purity .

Q. How can researchers analytically characterize this compound and its derivatives?

Answer: Key techniques include:

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm structural integrity, with characteristic peaks for ethoxy groups (δ 1.2–1.4 ppm for CH3, δ 3.4–3.7 ppm for OCH2) and amine protons (δ 2.6–3.1 ppm) .

- HR-ESI-MS : Validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 249.24 for C12H25NO4) and detects side products .

- X-ray Crystallography : Resolves intramolecular interactions, such as hydrogen bonding between amine and carbonyl groups, which stabilize crystal packing .

Advanced Research Questions

Q. How can conflicting data on reaction efficiency be resolved when using microwave-assisted vs. traditional heating methods?

Answer: Microwave irradiation (e.g., 2 min at 150°C) often accelerates reactions but may lead to decomposition if dielectric properties are mismatched. Comparative studies show microwave methods reduce reaction times by 90% but require precise temperature control to avoid side products like over-reduced amines. Traditional heating (e.g., reflux in DMSO at 80°C for 12 hours) offers better scalability but lower energy efficiency. Researchers should validate results using TLC/HPLC and adjust microwave power (100–300 W) based on solvent polarity .

Q. What strategies mitigate challenges in purifying this compound derivatives?

Answer: Common issues include:

- Hydroscopicity : Use anhydrous Na2SO4 during workup and store products under nitrogen.

- Co-elution in chromatography : Optimize mobile phases (e.g., ethyl acetate/hexane gradients) and consider reverse-phase HPLC for polar derivatives .

- Low crystallinity : Introduce hydrogen-bonding motifs (e.g., sulfonamide groups) to enhance crystal formation, as seen in derivatives with intramolecular N–H⋯O bonds .

Q. How does the electronic environment of substituents influence the reactivity of this compound in cyclization reactions?

Answer: Electron-withdrawing groups (e.g., nitro, carbonyl) on aromatic rings increase imine stability, facilitating acid-catalyzed cyclization to isoquinolines. Conversely, electron-donating groups (e.g., methoxy) slow cyclization but improve regioselectivity. Density Functional Theory (DFT) studies suggest that the diethoxyethyl moiety’s electron-rich nature lowers the activation energy for ring closure by 15–20 kJ/mol compared to non-ether analogs .

Q. What pharmacological applications are emerging for derivatives of this compound?

Answer: Derivatives with quinazoline scaffolds (synthesized via anthranilic acid pathways) exhibit:

- Antimicrobial activity : MIC values of 2–8 µg/mL against S. aureus due to membrane disruption .

- Protein kinase inhibition : IC50 values < 100 nM in breast cancer cell lines, attributed to competitive ATP-binding site interactions .

- Anti-inflammatory effects : COX-2 inhibition (IC50 ~ 0.5 µM) via hydrophobic pocket binding .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile amines.

- PPE : Nitrile gloves and goggles; avoid latex due to permeability.

- Spill Management : Neutralize with 5% acetic acid, then adsorb with vermiculite .

- Storage : In amber bottles under nitrogen at –20°C to prevent hydrolysis of ethoxy groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.